molecular formula C11H21NO2 B7896246 Tert-butyl azepane-2-carboxylate

Tert-butyl azepane-2-carboxylate

Cat. No.: B7896246
M. Wt: 199.29 g/mol
InChI Key: BJYRCNMUNXPDKL-UHFFFAOYSA-N
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Description

Tert-butyl azepane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl azepane-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl azepane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl azepane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive compounds that interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxoazepane-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl azepane-2-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-7-5-4-6-8-12-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRCNMUNXPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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